

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

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An In-depth Technical Guide on **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**

This technical guide provides a detailed overview of the molecular structure, properties, and a hypothetical framework for the biological evaluation of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is an aromatic aldehyde compound featuring a pyrrolidine ring and a bromine atom substituted on the benzene ring. It is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the medical and pharmaceutical fields^[1].

Core Molecular Data

The fundamental physicochemical properties of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** are summarized in the table below.

Property	Value	Source
IUPAC Name	5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde	[2]
CAS Number	742099-40-7	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ BrNO	[1]
Molecular Weight	254.12 g/mol	[2]
Purity	≥95%	[1] [3]
InChI Key	JARYZLUYHJBEER-UHFFFAOYSA-N	[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** are not extensively documented in publicly available literature, a general synthetic route can be inferred from standard organic chemistry principles. A plausible approach involves the nucleophilic aromatic substitution of a suitable starting material, such as 5-bromo-2-fluorobenzaldehyde, with pyrrolidine.

Hypothetical Synthesis Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Reaction: Nucleophilic Aromatic Substitution

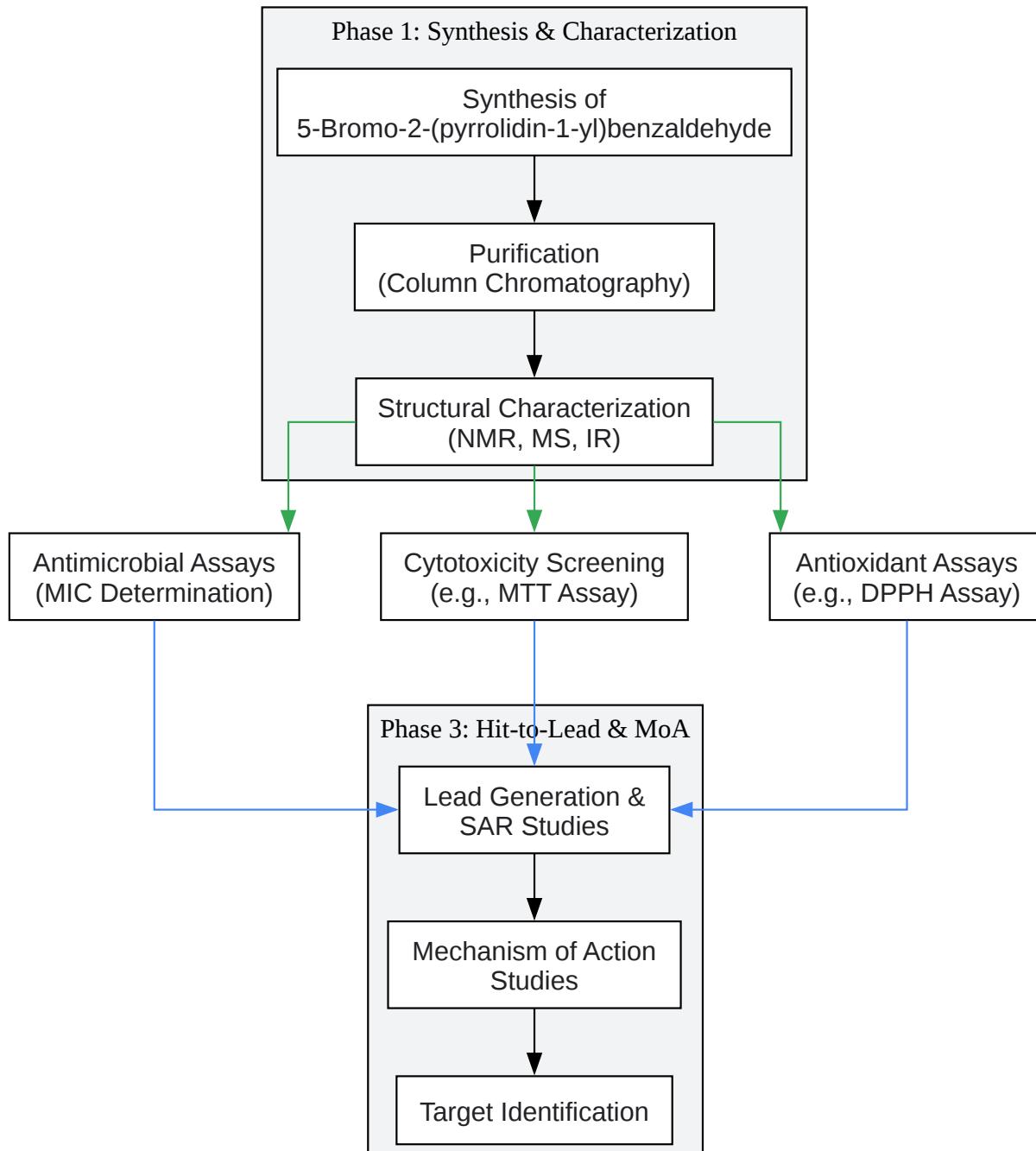
- Reactants:
 - 5-Bromo-2-fluorobenzaldehyde
 - Pyrrolidine
 - A suitable base (e.g., Potassium Carbonate, K₂CO₃)
 - A polar aprotic solvent (e.g., Dimethylformamide, DMF)

- Procedure:
 - To a solution of 5-bromo-2-fluorobenzaldehyde in DMF, add potassium carbonate.
 - Add pyrrolidine dropwise to the mixture at room temperature.
 - Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and pour it into ice-water.
 - Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product via column chromatography to yield **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**.

Potential Biological Activity and Investigative Workflow

The biological activity of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** is not well-characterized. However, related benzaldehyde derivatives have been shown to possess antimicrobial, antioxidant, and insecticidal properties[4][5]. The presence of the pyrrolidine moiety, a common scaffold in medicinal chemistry, suggests potential for biological relevance[6].

A logical workflow for investigating the biological potential of this compound would involve a series of tiered screens, starting with broad activity assays and progressing to more specific mechanistic studies.

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Caption: A logical workflow for the synthesis and biological evaluation of a novel compound.

Spectroscopic Data Interpretation (Hypothetical)

While specific spectra for **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** are not provided in the search results, a prediction of the key signals in a ^1H NMR spectrum can be made based on its structure.

- **Aldehyde Proton (-CHO):** A singlet peak is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
- **Aromatic Protons:** The three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). Their splitting patterns would be complex due to their distinct chemical environments and coupling with each other.
- **Pyrrolidine Protons:** The protons on the pyrrolidine ring would likely appear as multiplets in the upfield region, typically between δ 1.5-3.5 ppm. The protons adjacent to the nitrogen atom would be more deshielded and appear further downfield within this range.

Further characterization would typically involve ^{13}C NMR, Mass Spectrometry (to confirm the molecular weight and fragmentation pattern), and Infrared (IR) Spectroscopy (to identify the characteristic carbonyl stretch of the aldehyde).

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- To cite this document: BenchChem. [5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112962#5-bromo-2-pyrrolidin-1-yl-benzaldehyde-molecular-structure]

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